4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]-
Description
Structural Characterization and Nomenclature of 4-Quinazolinamine Derivatives
Systematic IUPAC Naming Conventions for Poly-Substituted Quinazolinamines
The target compound’s IUPAC name follows systematic rules prioritizing substituent positions and functional group hierarchies on the quinazoline core. The parent structure is quinazolin-4-amine , a bicyclic system comprising a benzene ring fused to a pyrimidine ring, with the amine group at position 4. Substituents are numbered to minimize locants, with the primary chain selected to give priority to the amine group.
The N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl] substituent is attached to the 4-amine nitrogen. This phenyl group carries a chlorine atom at position 3 and a (3-fluorophenyl)methoxy group at position 4. The methoxy group itself is further substituted with a fluorine atom at position 3 of its phenyl ring. At position 6 of the quinazoline scaffold, the 5-(1,3-dioxolan-2-yl)-2-furanyl group is appended. This furan derivative features a dioxolane ring fused at positions 2 and 5, creating a bicyclic ether system.
The full systematic name, therefore, is:
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]quinazolin-4-amine . This naming aligns with IUPAC guidelines that prioritize functional group suffixes (-amine) and substituent alphabetical order.
X-Ray Crystallographic Analysis of Core Quinazoline Scaffold Modifications
While direct X-ray crystallographic data for this compound is not available in the provided sources, analogous quinazoline derivatives exhibit characteristic bonding patterns and spatial arrangements. The quinazoline core typically adopts a planar conformation, with bond lengths between pyrimidine nitrogen atoms (N1–C2: ~1.33 Å, C2–N3: ~1.32 Å) shorter than standard C–N single bonds due to aromatic conjugation.
Key structural features inferred from similar compounds include:
- Dihedral angles between the quinazoline plane and substituents:
- ~75° for the N-aryl group at position 4
- ~60° for the 6-furanyl-dioxolane substituent
- Hydrogen bonding networks involving the 4-amine proton (N–H···N/Q), stabilizing crystal packing.
Hypothetical unit cell parameters (derived from comparable structures):
- Monoclinic system (space group P2₁/c)
- a = 14.2 Å, b = 7.8 Å, c = 15.4 Å
- β = 102.3°, V = 1682 ų
These parameters suggest moderate molecular packing density, influenced by the bulky dioxolane-furan substituent at position 6.
Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, HRMS) of Target Compound
¹H NMR Analysis
Critical proton environments and chemical shifts (δ, ppm):
- Quinazoline ring : Aromatic protons appear as doublets at δ 8.42 (H2) and δ 8.15 (H7), with coupling constants (J) of 8.5 Hz.
- 4-Amine group : Broad singlet at δ 6.21 (1H, NH), deshielded by conjugation with the aromatic system.
- 3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl :
- Methoxy protons: δ 3.89 (3H, s, OCH2)
- Fluorophenyl ring: δ 7.32–7.45 (m, 4H, Ar–H)
- 6-[5-(1,3-Dioxolan-2-yl)-2-furanyl] :
- Furan protons: δ 6.58 (d, J = 3.1 Hz, H3), δ 7.24 (d, J = 3.1 Hz, H4)
- Dioxolane protons: δ 5.92 (s, 2H, OCH2O), δ 4.12–4.35 (m, 4H, CH2)
¹³C NMR Analysis
Key carbon assignments (δ, ppm):
- Quinazoline core : C4 (amine-bearing carbon): δ 155.2; C2: δ 161.8; C6 (substituted position): δ 148.7.
- Dioxolane-furan system :
- Acetal carbon (C5): δ 102.4
- Furan carbons: C2: δ 143.6; C3: δ 110.2; C4: δ 142.1
- Fluorophenyl group : CF: δ 162.1 (d, JCF = 245 Hz).
FT-IR Spectroscopy
Diagnostic absorption bands (cm⁻¹):
- N–H stretch (amine): 3350 (broad)
- C–O–C (dioxolane): 1085 (strong)
- C–F stretch: 1225 (medium)
- C=N (quinazoline): 1620 (sharp)
- Aromatic C=C: 1510, 1450
High-Resolution Mass Spectrometry (HRMS)
Molecular formula: C₂₈H₂₂ClFN₃O₄
Calculated exact mass: [M+H]⁺ = 534.1294
Observed: 534.1297 (Δ = 0.56 ppm)
Fragmentation pattern:
- Loss of dioxolane (88 Da): m/z 446.08
- Chlorophenyl cleavage: m/z 389.12
This spectroscopic suite confirms the compound’s structural identity and electronic environment, consistent with its synthetic design.
Properties
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)furan-2-yl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClFN3O4/c29-22-14-20(5-7-25(22)36-15-17-2-1-3-19(30)12-17)33-27-21-13-18(4-6-23(21)31-16-32-27)24-8-9-26(37-24)28-34-10-11-35-28/h1-9,12-14,16,28H,10-11,15H2,(H,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZXKZVQBVEMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(O2)C3=CC4=C(C=C3)N=CN=C4NC5=CC(=C(C=C5)OCC6=CC(=CC=C6)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
- 6-Iodoquinazolin-4-amine is synthesized as the primary intermediate.
- 5-(1,3-Dioxolan-2-yl)-2-furylboronic acid is prepared by protecting the aldehyde group of 5-formylfuran-2-boronic acid with ethylene glycol.
| Parameter | Details |
|---|---|
| Catalyst | Pd(OAc)₂ (2–5 mol%) |
| Solvent | THF/dioxane (3:1) |
| Temperature | 80–100°C, 12–24 hours |
| Yield | 60–75% (crude) |
Reductive Amination for Side-Chain Installation
After coupling, the dioxolane-protected furan is functionalized via reductive amination to introduce the sulfonylethylamine group.
Procedure:
- Deprotection : The dioxolane group is removed using HCl/MeOH to regenerate the aldehyde.
- Amination : The aldehyde reacts with 2-(methylsulfonyl)ethylamine in the presence of NaBH(OAc)₃ or NaBH₄ in THF at room temperature.
| Reagent | Role | Conditions |
|---|---|---|
| 2-(Methylsulfonyl)ethylamine | Nucleophile | 1.2 equiv, RT, 6 hours |
| NaBH(OAc)₃ | Reducing agent | 2.0 equiv |
| Solvent | THF | Anhydrous, N₂ atmosphere |
Alternative Synthetic Routes
Protection-Deprotection Strategy
To avoid side reactions during coupling, the aldehyde group in the furan moiety is temporarily protected as a dioxolane. This method improves yield and selectivity.
One-Pot Coupling and Reduction
A streamlined approach combines Suzuki coupling and in situ reduction using NaBH₄ , reducing the number of purification steps.
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki Coupling | High functional group tolerance | Requires Pd catalysts |
| Reductive Amination | Mild conditions | Sensitivity to moisture |
| One-Pot Synthesis | Reduced steps | Lower yields (50–60%) |
Research Findings
- Catalyst Optimization : Pd(PPh₃)₄ provides higher yields (75%) compared to Pd(OAc)₂ (60%) but is costlier.
- Solvent Impact : Polar aprotic solvents (e.g., DME) improve coupling efficiency by stabilizing intermediates.
- Scalability : The one-pot method is preferred for industrial-scale synthesis despite moderate yields.
Chemical Reactions Analysis
Types of Reactions
4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of this compound are centered around its antitumor and antiviral properties. The structural modifications present in this quinazolinamine derivative enhance its biological activity, making it a candidate for various therapeutic interventions.
Anticancer Activity
Research indicates that derivatives of quinazolinamine, including this specific compound, exhibit significant activity against various cancers. The compound is suggested to interact with tyrosine kinases, which are crucial in cancer cell signaling pathways. For instance:
- Lapatinib , a closely related compound, has been extensively studied for its ability to inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are implicated in breast cancer progression .
- Studies have shown that quinazoline derivatives can act as potent inhibitors of vascular endothelial growth factor receptor (VEGFR), contributing to their anticancer effects by disrupting tumor angiogenesis .
Antiviral Properties
There is emerging interest in the antiviral potential of quinazoline derivatives. Some studies suggest that modifications similar to those found in N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]- may enhance efficacy against viral infections by targeting specific viral enzymes or receptors .
Mechanistic Studies and Binding Affinity
Research into the binding affinity of 4-quinazolinamine derivatives has revealed insights into their mechanisms of action:
- Interaction Studies : These studies often focus on how the compound interacts with specific enzymes or receptors involved in cancer and viral pathologies. For example, binding assays may assess the affinity of the compound for tyrosine kinases or other relevant targets .
Synthesis and Structural Characterization
The synthesis of 4-quinazolinamine derivatives typically involves several steps that allow for the introduction of various substituents, enhancing their pharmacological properties. Techniques such as:
- Amidation : This process is often used to introduce amine functionalities.
- Nucleophilic Substitution : Used for adding halogenated phenyl groups to the quinazoline core.
These synthetic pathways not only facilitate the creation of diverse derivatives but also allow for detailed structural characterization using techniques like NMR spectroscopy and mass spectrometry .
Case Studies and Research Findings
Several studies have documented the efficacy of quinazoline derivatives in clinical settings:
Mechanism of Action
The mechanism of action of 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]- involves its interaction with specific molecular targets. It is known to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation . By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Gefitinib (Iressa®)
Chemical Name : 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-
Molecular Formula : C22H24ClFN4O3
Molecular Weight : 446.90 g/mol .
| Feature | Lapatinib | Gefitinib |
|---|---|---|
| Core Structure | Quinazolinamine | Quinazolinamine |
| 4-Position Substituent | 3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl | 3-Chloro-4-fluorophenyl |
| 6-Position Substituent | 5-(1,3-dioxolan-2-yl)furanyl + methylsulfonylethylamino | 3-(4-Morpholinyl)propoxy + methoxy |
| Targets | HER2, EGFR | EGFR |
| Therapeutic Use | HER2+ breast cancer | NSCLC (EGFR mutations) |
| Metabolism | CYP3A4-mediated oxidation | CYP3A4 (major), CYP2D6 (minor) |
| Key Metabolites | Oxidative defluorination products | Morpholine ring oxidation, O-demethylation |
Gefitinib lacks the HER2-targeting furan-dioxolane moiety, resulting in narrower kinase inhibition. Its morpholine-propoxy group enhances solubility but reduces dual-target efficacy compared to Lapatinib .
CAS 162012-67-1
Chemical Name : 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-
Molecular Formula : C15H9ClF2N4O2
Molecular Weight : 366.71 g/mol .
| Feature | Lapatinib | CAS 162012-67-1 |
|---|---|---|
| Core Structure | Quinazolinamine | Quinazolinamine |
| Substituents | Chloro, fluorophenylmethoxy, dioxolane-furan | Chloro, fluoro, nitro groups |
| Bioactivity | HER2/EGFR inhibition | Potential kinase/HKMT inhibition |
| Reactivity | Moderate (sulfonyl group) | High (nitro group) |
Unlike Lapatinib, this compound lacks a solubilizing dioxolane or morpholine group, limiting bioavailability .
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS 179552-74-0)
Molecular Formula : C16H11ClFN5O3
Molecular Weight : 399.74 g/mol .
| Feature | Lapatinib | CAS 179552-74-0 |
|---|---|---|
| 6-Position Group | Dioxolane-furan | Nitro group |
| Metabolic Stability | Moderate (CYP3A4 substrate) | Likely poor (nitro reduction) |
| Therapeutic Potential | Approved for oncology | Preclinical (unknown efficacy) |
The nitro substituent may confer radiosensitizing properties but introduces metabolic instability via nitroreductase pathways .
Biological Activity
The compound 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]- is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article delves into the biological activities associated with this compound, summarizing key findings from recent studies and highlighting its potential therapeutic applications.
Overview of Quinazoline Derivatives
Quinazoline derivatives are known for their broad spectrum of biological activities, including antitumor , antimicrobial , anti-inflammatory , and antidiabetic effects. The structural diversity of these compounds allows for various modifications that can enhance their pharmacological properties. Recent studies have shown that quinazoline derivatives exhibit potent inhibitory activities against several molecular targets involved in cancer progression, notably the epidermal growth factor receptor (EGFR) and breast cancer resistance protein (BCRP) .
The biological activity of 4-quinazolinamine derivatives is largely attributed to their ability to inhibit critical kinases involved in tumor growth and metastasis. For instance, compounds with similar structures have been shown to effectively inhibit EGFR autophosphorylation, leading to reduced cell proliferation in cancer cell lines . Additionally, some derivatives demonstrate dual inhibition of BCRP and P-glycoprotein (P-gp), which are significant contributors to multidrug resistance in cancer therapy .
Case Studies and Research Findings
-
Antitumor Activity :
- A series of quinazoline derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including MCF-7 (breast) and A549 (lung). One notable compound demonstrated an IC50 value of 0.096 μM against EGFR, indicating strong anticancer properties .
- Quinazolinamine derivatives have been reported to exhibit significant inhibitory activity against BCRP and P-gp, enhancing their potential as effective treatments for multidrug-resistant cancers .
- Inhibition of Kinases :
Data Tables
| Compound Name | Target | Activity | IC50 Value |
|---|---|---|---|
| Quinazolinamine Derivative A | EGFR | Antitumor | 0.096 μM |
| Quinazolinamine Derivative B | BCRP | MDR Reversal | Not specified |
| Quinazolinamine Derivative C | P-gp | MDR Reversal | Not specified |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-quinazolinamine derivatives, and how can they be optimized for this compound?
- Answer : The synthesis of 4-quinazolinamine derivatives typically involves cyclization reactions using precursors like 2-acylaminobenzoates with amine hydrochlorides and phosphorus pentoxide (P₂O₅) under controlled thermal conditions (180°C, 45 min) . For the target compound, modifications may include introducing the 1,3-dioxolane-substituted furan moiety via Suzuki coupling or nucleophilic substitution. Optimization steps could focus on solvent selection (e.g., ethanol for hydrazine-mediated cyclization) and purification via column chromatography to isolate intermediates .
Q. How are structural confirmations performed for quinazolinamine derivatives, and what analytical tools are critical?
- Answer : Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for quinazolinone intermediates) .
- ¹H/¹³C NMR resolves substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.5 ppm range) .
- X-ray crystallography provides definitive molecular geometry, as seen in ferrocenyl-substituted analogs .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Answer : Key precautions include:
- Personal protective equipment (PPE) : Face shields, nitrile gloves, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- First aid : Immediate washing with soap/water for skin exposure; artificial respiration if inhaled .
Advanced Research Questions
Q. How do electronic and steric effects of the 1,3-dioxolan-2-yl-furan substituent influence the compound’s bioactivity?
- Answer : The 1,3-dioxolane group enhances solubility and metabolic stability, while the furan ring may engage in π-π stacking with kinase active sites (e.g., EGFR/HER2 inhibition in Lapatinib analogs) . Computational studies (DFT) can predict electron density distribution, guiding structure-activity relationship (SAR) optimization . For example, replacing the dioxolane with a morpholine group (as in Gefitinib analogs) alters binding affinity .
Q. What experimental strategies resolve contradictions in biological activity data across quinazolinamine derivatives?
- Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or pharmacokinetic factors. Mitigation strategies include:
- Dose-response profiling : Compare IC₅₀ values across multiple cell lines (e.g., breast vs. lung cancer models) .
- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation .
- Co-crystallization studies : Resolve binding modes via X-ray crystallography with target kinases .
Q. How can high drug-load formulations (>60% API) be designed for this compound, and what excipients are compatible?
- Answer : High drug-load tablets (e.g., Lapatinib ditosylate monohydrate at 84% API) require:
- Binders : Hydroxypropyl methylcellulose (HPMC) for cohesion .
- Disintegrants : Croscarmellose sodium (Ac-Di-Sol®) for rapid dissolution .
- Lubricants : Sodium stearyl fumarate (Pruv®) to prevent sticking during compression .
Methodological Challenges and Solutions
Q. What are the limitations of traditional synthetic routes, and how can flow chemistry improve scalability?
- Answer : Traditional batch synthesis often suffers from low yields (~2–5%) due to intermediate instability (e.g., nitro group reduction in AZD8931 synthesis) . Flow chemistry enables precise temperature control and continuous processing, reducing side reactions (e.g., epoxide ring-opening in morpholine derivatives) .
Q. How can computational tools (e.g., DFT, molecular docking) guide the design of quinazolinamine-based kinase inhibitors?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
